(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
Overview
Description
“(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester” is a chemical compound with the molecular formula C17H22N2O5 . It is a solid substance and is used in the manufacture of a new type of antihypertensive drug, an angiotensin-converting enzyme inhibitor (ACE-I) called Benazepril .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A high-yielding synthesis method for the compound, starting from 2,4-dimethylaniline, involves several steps including N-alkylation, carbamoylation, hydrolysis, activation using thionyl chloride, and intramolecular cyclization via Friedel–Crafts reaction (Vaid et al., 2014).
- Applications in Drug Synthesis : The compound is used in the enantioselective synthesis of benazepril.HCl, an antihypertensive drug, demonstrating its role in pharmaceutical development (Yu et al., 2006).
Structural and Physical Characteristics
- X-Ray Diffraction Data : Detailed X-ray diffraction patterns have been obtained for related compounds, providing insights into their crystal structures (Macías et al., 2011).
- Hydrogen-Bonded Assembly : Investigations into the hydrogen-bonded assembly in related benzazepine derivatives reveal complex structures in various dimensions, highlighting the molecular interactions and stability of these compounds (Guerrero et al., 2014).
Potential Therapeutic Applications
- Prodrug Forms for Dopaminergic Drugs : Carbamic acid esters of related dopaminergic drugs have been synthesized and evaluated as potential prodrug forms, indicating the compound's relevance in developing medications with improved pharmacokinetic profiles (Hansen et al., 1991).
- Sulfochlorination for Therapeutic Compounds : Sulfochlorination of a similar compound led to regioselective formation of a derivative with promising therapeutic potential, suggesting applications in creating new medicinal compounds (Dorogov et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
methyl N-(4-oxo-1,2,3,5-tetrahydro-3-benzazepin-5-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-12(16)14-10-9-5-3-2-4-8(9)6-7-13-11(10)15/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXGBTHUBAPZAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1C2=CC=CC=C2CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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